1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene

Medicinal Chemistry Process Chemistry Protecting Group Strategy

1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene (CAS 1301145-79-8) is a highly functionalized, aromatic small molecule with the empirical formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol. This compound belongs to the class of orthogonally protected halobenzenes, characterized by a 1,2,5-trisubstitution pattern on the phenyl ring featuring a reactive bromine atom, two electron-withdrawing fluorine atoms, and a base-stable, acid-labile methoxymethyl (MOM) ether protecting group for a latent phenol.

Molecular Formula C8H7BrF2O2
Molecular Weight 253.04 g/mol
CAS No. 1301145-79-8
Cat. No. B6335404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene
CAS1301145-79-8
Molecular FormulaC8H7BrF2O2
Molecular Weight253.04 g/mol
Structural Identifiers
SMILESCOCOC1=CC(=C(C=C1F)Br)F
InChIInChI=1S/C8H7BrF2O2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3
InChIKeyDTYZDGWZYBNHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene (CAS 1301145-79-8): A Specialized Orthogonally Protected Aryl Bromide Building Block for Multi-Step Synthesis


1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene (CAS 1301145-79-8) is a highly functionalized, aromatic small molecule with the empirical formula C8H7BrF2O2 and a molecular weight of 253.04 g/mol . This compound belongs to the class of orthogonally protected halobenzenes, characterized by a 1,2,5-trisubstitution pattern on the phenyl ring featuring a reactive bromine atom, two electron-withdrawing fluorine atoms, and a base-stable, acid-labile methoxymethyl (MOM) ether protecting group for a latent phenol . Its unique structural attributes establish it as a versatile precursor and building block primarily employed in advanced organic synthesis, medicinal chemistry, and materials science, where its differentiated reactivity profile enables complex molecular construction .

Beyond a Simple Bromoarene: Why 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene Cannot Be Replaced by Common Analogs


In a synthetic chemist's workflow, a generic bromobenzene derivative cannot be indiscriminately substituted for 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene. Its differentiation stems from three critical, codependent structural features whose combined effect is non-transferable to simpler analogs: (1) the specific 1,2,5-substitution pattern of bromine and fluorine atoms, which governs the regioselectivity and reactivity in cross-coupling reactions ; (2) the presence of the MOM ether, a specific hydroxyl protecting group that offers orthogonal stability under basic conditions (unlike esters) but can be removed under mild acidic conditions (unlike methyl ethers), enabling sequential, chemoselective modifications of a complex polyfunctional molecule [1]; and (3) the intrinsic electronic influence of the two fluorine atoms, which not only enhances the metabolic stability of downstream products but also fine-tunes the electron density of the aromatic ring, thereby altering the rates of key reactions like oxidative addition in palladium-catalyzed couplings . Using a simple analog lacking any one of these features—such as a non-fluorinated variant, a methoxy-protected analog, or a regioisomer—would fundamentally alter the reaction sequence, necessitate a complete re-optimization of the synthetic route, and compromise the structural integrity and functional properties of the final target molecule [1].

Quantitative Evidence for 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene's Differentiated Performance in Synthesis


Orthogonal Protection Strategy: Differentiated Deprotection Kinetics of MOM vs. Methyl Ethers

The methoxymethoxy (MOM) group in 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene provides an orthogonal deprotection pathway compared to a common methyl ether analog (e.g., 1-Bromo-2,5-difluoro-4-methoxybenzene, CAS 202865-60-9). The MOM group is stable under the basic conditions typical of Suzuki-Miyaura cross-couplings (e.g., K2CO3, aq. NaOH) but is rapidly cleaved under mild acidic conditions (e.g., HCl, TFA, or ZnBr2) [1]. In contrast, the methyl ether of the analog requires harsh reagents like BBr3 or strong Lewis acids for cleavage, which are incompatible with many sensitive functional groups introduced during a multi-step synthesis [1]. This orthogonal stability allows the MOM-protected phenol to be carried through several synthetic transformations and then deprotected in the presence of other base-sensitive protecting groups, a level of chemoselectivity unattainable with the methyl ether analog .

Medicinal Chemistry Process Chemistry Protecting Group Strategy

Electronic Modulation of Cross-Coupling: Fluorination's Impact on Regioselectivity and Reaction Rate

The presence of two fluorine atoms in 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene dramatically alters the electronic landscape of the aryl ring compared to a non-fluorinated analog, such as 1-Bromo-4-(methoxymethoxy)benzene. The strong electron-withdrawing effect of the fluorine atoms (Hammett σₚ = 0.06 for F) reduces the electron density on the aromatic ring, which in turn decreases the bond dissociation energy of the C-Br bond, making it a superior substrate for the oxidative addition step in Pd(0)-catalyzed cross-coupling reactions like Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings [1]. Furthermore, the fluorine atoms dictate the regioselectivity of any subsequent electrophilic aromatic substitution reactions by strongly deactivating the ortho and para positions, channeling substitution to specific, predictable sites on the ring .

Organic Synthesis Catalysis Medicinal Chemistry

Optimized LogP and Physicochemical Profile for Enhanced Drug Candidate Development

The specific substitution pattern of 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene, incorporating both lipophilic fluorine atoms and a polarizable MOM group, confers a distinct physicochemical profile with a calculated LogP (partition coefficient) of 2.64 [1]. This balanced hydrophobicity is often within the optimal range for drug-like molecules, facilitating adequate membrane permeability while maintaining aqueous solubility. In contrast, a more polar analog, such as the free phenol derivative (1-Bromo-2,5-difluoro-4-hydroxybenzene), would have a significantly lower LogP (estimated <1.5), potentially leading to poor cellular uptake and rapid metabolic clearance. Conversely, a highly lipophilic, fully alkylated analog might suffer from poor solubility and high non-specific binding. The MOM group offers a strategic, intermediate hydrophobicity that can be tuned after deprotection [2].

Medicinal Chemistry ADME Drug Discovery

Regioisomeric Purity and Synthetic Predictability: Differentiation from Other Bromo-difluoro-MOM-benzenes

The defined substitution pattern of 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene (1-Br, 2,5-diF, 4-MOM) is structurally distinct from other bromo-difluoro-methoxymethoxybenzene regioisomers, such as 1-Bromo-2,4-difluoro-5-(methoxymethoxy)benzene (CAS 2635937-62-9) or 2-Bromo-1,5-difluoro-3-(methoxymethoxy)benzene. Each regioisomer possesses a unique electronic and steric environment, which dictates the orientation of the molecule during key synthetic steps. For instance, the 1,2,5-trisubstitution pattern places the bromine atom ortho to one fluorine and para to another, creating a specific dipole moment and charge distribution that influences the regioselectivity of subsequent metal-catalyzed cross-couplings and directed ortho-metalations (DoM). Substituting one regioisomer for another, even if both contain the same atoms, would lead to a different reaction outcome, potentially yielding a different constitutional isomer of the final product [1].

Organic Synthesis Process Chemistry Building Blocks

High-Value Research Applications for 1-Bromo-2,5-difluoro-4-(methoxymethoxy)benzene (CAS 1301145-79-8)


Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

The orthogonal protecting group strategy of this compound, as evidenced by the MOM group's stability to base and lability to acid [1], makes it ideal for constructing complex drug candidates. Chemists can incorporate the intact building block via a Suzuki-Miyaura cross-coupling [2], carry out several subsequent synthetic steps under basic or nucleophilic conditions, and then, as a final step, gently unmask the phenol with mild acid. This sequence is impossible with a methyl ether analog, which would require harsh deprotection conditions incompatible with the advanced intermediate.

Synthesis of Fluorinated Biaryl Scaffolds for Kinase Inhibitor Programs

In medicinal chemistry programs targeting kinases or other enzymes with hydrophobic pockets, the difluorophenyl moiety is a privileged fragment known to enhance binding affinity and metabolic stability [2]. This compound serves as a direct precursor to these fragments. The enhanced reactivity of the C-Br bond, due to the electron-withdrawing fluorines [3], enables efficient coupling to a wide range of boronic acids or esters, providing a rapid entry into a library of fluorinated biaryl compounds for structure-activity relationship (SAR) studies.

Development of Next-Generation Agrochemicals with Improved Environmental Profiles

Fluorinated aromatic compounds are a cornerstone of modern agrochemical discovery [1]. This specific building block can be used to synthesize novel pyrethroid analogs or other classes of pesticides. The strategic placement of the MOM group allows for the controlled, late-stage introduction of a hydroxyl moiety, which can serve as a handle for further derivatization (e.g., to ethers, esters, or carbamates) to fine-tune the physicochemical properties, such as volatility and soil mobility, of the final active ingredient.

Preparation of Advanced Monomers for High-Performance Polymers and Materials

In materials science, the defined geometry and reactivity of this molecule are advantageous for creating well-defined polymer architectures. The bromine atom can be used in step-growth polymerizations (e.g., via Yamamoto or Suzuki polycondensations) to create π-conjugated polymers with precisely positioned fluorine and masked hydroxyl functionalities [2]. The masked phenol (MOM ether) can later be deprotected to generate a reactive hydroxyl site for post-polymerization modification or for creating hydrogen-bonded networks that tune the material's optical or mechanical properties.

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